molecular formula C16H19N5O3 B2544571 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea CAS No. 1448058-32-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea

Cat. No.: B2544571
CAS No.: 1448058-32-9
M. Wt: 329.36
InChI Key: ZNEVTVZNNVUPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl group) and a substituted pyrimidine ring. The pyrimidine substituents include a dimethylamino group at position 2 and methyl groups at positions 4 and 4. Such structural features are common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where the urea scaffold serves as a hydrogen-bond donor/acceptor for target binding .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-9-14(10(2)18-15(17-9)21(3)4)20-16(22)19-11-5-6-12-13(7-11)24-8-23-12/h5-7H,8H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEVTVZNNVUPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea is a member of the benzodioxole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.33 g/mol. The structural characteristics contribute to its pharmacological properties, which are explored in various studies.

PropertyValue
Molecular FormulaC15H18N4O3C_{15}H_{18}N_{4}O_{3}
Molecular Weight302.33 g/mol
CAS Number17763-13-2

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of benzodioxole have shown IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.

Cytotoxicity Data

A comparative analysis of cytotoxicity against different cell lines reveals the following IC50 values:

CompoundCell LineIC50 (μM)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)ureaHCT-11616.19 ± 1.35
Similar Benzodioxole DerivativeMCF-717.16 ± 1.54
Other Benzodioxole CompoundsVarious< 60.00

These findings suggest that the compound may possess anticancer properties , making it a candidate for further research in cancer therapeutics.

Antidiabetic Potential

In addition to its anticancer activity, certain derivatives of benzodioxole have been investigated for their antidiabetic effects . For instance, a study reported that specific benzodioxole carboxamide derivatives displayed potent inhibition of α-amylase, an enzyme involved in carbohydrate metabolism.

Antidiabetic Activity Data

Compoundα-Amylase Inhibition IC50 (μM)Effect on Normal Cells (IC50 > μM)
IIa0.85>150
IIc0.68>150

These results indicate that these compounds can effectively manage blood glucose levels while exhibiting low toxicity towards normal cells.

Study on Cytotoxicity

In a comprehensive study published in Molecules, researchers synthesized various benzodioxole derivatives and evaluated their cytotoxicity against HCT-116 and MCF-7 cell lines. The study highlighted that certain compounds exhibited significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .

Study on Antidiabetic Effects

Another investigation focused on the antidiabetic potential of benzodioxole derivatives in a streptozotocin-induced diabetic mice model. The results showed that specific compounds significantly reduced blood glucose levels, indicating their therapeutic potential in diabetes management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern on the pyrimidine ring and the benzodioxole group. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Pyrimidine Substituents Benzodioxole Modifications Key Properties/Applications Reference
Target Compound : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea 2-(dimethylamino), 4,6-dimethyl Unmodified benzodioxole Hypothesized enhanced solubility (due to dimethylamino) and steric hindrance (methyl groups); potential kinase inhibitor
Analog 1 : 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea 2,4-dimethoxy Unmodified benzodioxole Reduced basicity compared to dimethylamino; methoxy groups may lower metabolic stability
Analog 2 : 1-(4,6-dimethoxypyrimidin-2-yl)-3-[[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)pyrazol-5-yl]sulfonyl]urea 4,6-dimethoxy, sulfonyl-linked tetrazole No benzodioxole Sulfonyl urea enhances polarity; tetrazole adds aromaticity and potential metal-binding properties
Analog 3 : 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Fused pyrido-pyrimidinone core Unmodified benzodioxole Rigid planar structure; piperazine improves solubility and CNS penetration (common in antipsychotics)

Key Findings :

Substituent Effects on Solubility and Binding: The dimethylamino group in the target compound likely enhances water solubility compared to methoxy or chloro substituents (e.g., Analog 1) due to its basicity .

Benzodioxole Role :

  • The unmodified benzodioxole group in the target compound and analogs (e.g., Analog 3) contributes to π-π stacking interactions with aromatic residues in protein targets, a feature critical for kinase inhibition .

Urea vs. Sulfonyl Urea :

  • The urea linker in the target compound allows for hydrogen bonding, whereas sulfonyl urea (Analog 2) introduces stronger dipole interactions and acidity, which may affect pharmacokinetics .

Synthetic Accessibility :

  • The synthesis of pyrimidinyl ureas typically involves condensation of substituted pyrimidine amines with benzodioxole isocyanates under high-temperature conditions, as seen in analogous protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.